Disulfide, bis(1-oxopropyl)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Disulfide, bis(1-oxopropyl) is an organic compound with the molecular formula C6H10O2S2 It is characterized by the presence of a disulfide bond (S-S) flanked by two 1-oxopropyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Disulfide, bis(1-oxopropyl) can be synthesized through the oxidation of thiols. One common method involves the reaction of thiols with oxidizing agents such as hydrogen peroxide or iodine. The reaction typically proceeds under mild conditions, often at room temperature, to form the disulfide bond .
Industrial Production Methods
In industrial settings, the synthesis of disulfides often involves the use of thiourea and elemental sulfur in the presence of a base such as sodium carbonate. This method is efficient and can be conducted at relatively low temperatures, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Disulfide, bis(1-oxopropyl) undergoes several types of chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfonic acids.
Reduction: The disulfide bond can be reduced back to thiols using reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: The compound can participate in nucleophilic substitution reactions where the disulfide bond is cleaved and replaced by other nucleophiles
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, iodine.
Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Reaction Conditions: Mild temperatures, often room temperature, and neutral to slightly basic pH
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Thiols.
Substitution: Various substituted disulfides depending on the nucleophile used
Scientific Research Applications
Disulfide, bis(1-oxopropyl) has several applications in scientific research:
Mechanism of Action
The mechanism of action of disulfide, bis(1-oxopropyl) involves the formation and cleavage of disulfide bonds. In biological systems, disulfide bonds are crucial for the structural integrity of proteins. The formation of these bonds involves the oxidation of thiol groups, while their cleavage involves reduction. This dynamic interconversion plays a key role in various cellular processes, including protein folding and redox signaling .
Comparison with Similar Compounds
Similar Compounds
Cystine: An amino acid containing a disulfide bond, important in protein structure.
Diphenyl disulfide: An organic disulfide used in various chemical reactions.
Dimethyl disulfide: A simple disulfide used as a reagent in organic synthesis .
Uniqueness
Disulfide, bis(1-oxopropyl) is unique due to its specific structure, which includes 1-oxopropyl groups. This structure imparts distinct chemical properties, making it suitable for specialized applications in drug delivery and polymer synthesis .
Properties
CAS No. |
62652-55-5 |
---|---|
Molecular Formula |
C6H10O2S2 |
Molecular Weight |
178.3 g/mol |
IUPAC Name |
S-propanoylsulfanyl propanethioate |
InChI |
InChI=1S/C6H10O2S2/c1-3-5(7)9-10-6(8)4-2/h3-4H2,1-2H3 |
InChI Key |
DYANTIMWJWOBIF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)SSC(=O)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.